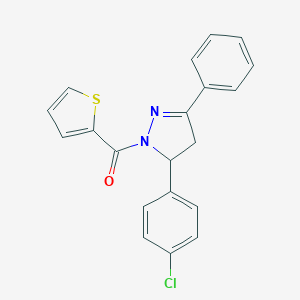![molecular formula C17H8ClNS2 B327323 13-chloro-9,11-dithia-14-azapentacyclo[10.8.0.02,10.03,8.015,20]icosa-1(12),2(10),3,5,7,13,15,17,19-nonaene](/img/structure/B327323.png)
13-chloro-9,11-dithia-14-azapentacyclo[10.8.0.02,10.03,8.015,20]icosa-1(12),2(10),3,5,7,13,15,17,19-nonaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro1benzothieno[3’,2’:4,5]thieno[2,3-c]quinoline is a complex heterocyclic compound that features a unique fusion of benzothiophene and quinoline structures. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro1benzothieno[3’,2’:4,5]thieno[2,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For instance, the condensation of aryl-aldehyde and arylamine derivatives followed by cyclization can yield the desired compound . The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production time .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro1benzothieno[3’,2’:4,5]thieno[2,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while substitution reactions can introduce various substituents into the quinoline ring .
Aplicaciones Científicas De Investigación
6-Chloro1benzothieno[3’,2’:4,5]thieno[2,3-c]quinoline has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-Chloro1benzothieno[3’,2’:4,5]thieno[2,3-c]quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Chloro 1benzothieno[2’,3’:4,5]thieno[2,3-c]naphtho[1,2-f]quinoline : This compound shares a similar core structure but with additional fused rings, which may alter its chemical and biological properties.
- 1Benzothieno[3,2-b]thieno[2,3-d]furans : These compounds have a similar thienoquinoline core but with different heteroatoms, leading to variations in their properties and applications .
Uniqueness
6-Chloro1benzothieno[3’,2’:4,5]thieno[2,3-c]quinoline is unique due to its specific fusion of benzothiophene and quinoline structures, which imparts distinct electronic and steric properties. These unique features make it valuable for various applications in chemistry, biology, and material science .
Propiedades
Fórmula molecular |
C17H8ClNS2 |
|---|---|
Peso molecular |
325.8 g/mol |
Nombre IUPAC |
13-chloro-9,11-dithia-14-azapentacyclo[10.8.0.02,10.03,8.015,20]icosa-1(12),2(10),3,5,7,13,15,17,19-nonaene |
InChI |
InChI=1S/C17H8ClNS2/c18-16-15-13(9-5-1-3-7-11(9)19-16)14-10-6-2-4-8-12(10)20-17(14)21-15/h1-8H |
Clave InChI |
VLPJPODIMFXYDF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C(=N2)Cl)SC4=C3C5=CC=CC=C5S4 |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(C(=N2)Cl)SC4=C3C5=CC=CC=C5S4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-[1-(4-ethylphenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B327240.png)
![3-({1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}sulfanyl)propanoic acid](/img/structure/B327241.png)

![2-({1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ETHAN-1-OL](/img/structure/B327246.png)
![4-[3-Bromo-4-(dimethylamino)benzylidene]-1-(4-fluorophenyl)-3,5-pyrazolidinedione](/img/structure/B327247.png)
![N-(5-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)acetamide](/img/structure/B327248.png)
![3-{[4-Oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate](/img/structure/B327249.png)
![4-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate](/img/structure/B327250.png)
![5-{[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B327252.png)
![N-(5-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)acetamide](/img/structure/B327256.png)
![5-{3-[(2,4-Dichlorobenzyl)oxy]benzylidene}-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one](/img/structure/B327258.png)
![4-{[2-(Acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-5-bromo-2-methoxyphenyl acetate](/img/structure/B327259.png)

![5-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-1-CYCLOHEXYL-1H-1,2,3,4-TETRAZOLE](/img/structure/B327263.png)
